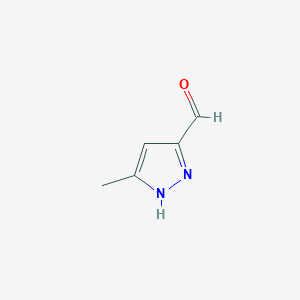
5-methyl-1H-pyrazole-3-carbaldehyde
Overview
Description
The compound 5-methyl-1H-pyrazole-3-carbaldehyde is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Additionally, Friedländer condensation is another common method used for synthesizing pyrazole derivatives, such as the pyrazolo[3,4-b]pyridines and pyrazolo[3,4-h]-[1,6]naphthyridines . These methods highlight the versatility of pyrazole synthesis, allowing for the introduction of various substituents to the core structure.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by X-ray diffraction analysis. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde shows that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . Similarly, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined using X-ray diffraction, revealing the orientation of substituents around the pyrazole core .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation. For example, cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to give a product formed by nucleophilic substitution . In another case, a condensation reaction followed by hydrolysis leads to the formation of a vinylogous amide .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. The infrared spectrum, structural and optical properties, and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde indicate that the fluorine atom and the carbonyl group play crucial roles in binding, suggesting potential phosphodiesterase inhibitory activity . The solvatochromic behavior of these compounds is also of interest, as demonstrated by the photophysical studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, which show variations in extinction coefficients and quantum yield depending on the solvent .
Scientific Research Applications
Synthesis and Structural Analysis
- 5-Methyl-1H-pyrazole-3-carbaldehyde derivatives have been utilized in the synthesis of various compounds. For example, Xu and Shi (2011) demonstrated the preparation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and analyzed its crystal structure using X-ray diffraction, revealing specific molecular interactions and structural properties (Xu & Shi, 2011).
Ultrasound-Assisted Synthesis
- The compound has been used in efficient ultrasound-assisted synthesis methods. Prasath et al. (2015) synthesized quinolinyl chalcones containing a pyrazole group using derivatives of this compound, demonstrating promising anti-microbial properties (Prasath et al., 2015).
Molecular Interaction Studies
- Research by Trilleras et al. (2014) focused on the reaction of this compound with other compounds, exploring the resulting molecular interactions and structures through crystallography (Trilleras et al., 2014).
Solid State Emissive NLOphores
- Lanke and Sekar (2016) investigated pyrazole-based D-π-A derivatives synthesized from 1,3-dipheny-1H-pyrazole-3-carbaldehyde, exploring their properties as solid-state emissive nonlinear optical (NLO) phores with large stokes shifts (Lanke & Sekar, 2016).
Spectroscopic Analysis
- The application of this compound in spectroscopy is highlighted by Bahgat and El‐Emary (2013), who analyzed the vibrational spectra of a biologically active molecule derived from the compound, providing insights into its molecular geometry and stability (Bahgat & El‐Emary, 2013).
Antimicrobial Agent Synthesis
- Bhat et al. (2016) utilized the compound in the synthesis of antimicrobial agents, demonstrating its versatility in creating new bioactive molecules (Bhat et al., 2016).
Microwave-Assisted Synthesis
- Kalaria et al. (2014) employed microwave irradiation for the synthesis of fused pyran derivatives from this compound, showcasing the compound's utility in efficient synthetic processes (Kalaria et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Pyrazole derivatives have attracted much attention because they possess a wide spectrum of biological activities . They are currently being tested and clinically evaluated as potential new drugs . The title compound, 5-methyl-1H-pyrazole-3-carbaldehyde, is a highly versatile intermediate for the synthesis of thiolates , azides , amines , and fused pyrazolo heterocycles via cyclocondensation reactions .
Biochemical Analysis
Biochemical Properties
5-Methyl-1H-pyrazole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can act as a precursor in the synthesis of pyrazole-based compounds, which exhibit antibacterial, anti-inflammatory, and anticancer properties . The interactions between this compound and biomolecules often involve hydrogen bonding and other non-covalent interactions, which stabilize the resulting complexes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, this compound may affect the expression of genes related to cell growth and differentiation, thereby impacting cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. This binding often involves interactions with the active site of the enzyme, leading to conformational changes that alter the enzyme’s function . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can induce toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can participate in oxidation-reduction reactions, where it acts as a substrate or inhibitor for specific enzymes . These interactions can lead to changes in metabolic flux and the levels of certain metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical effects.
properties
IUPAC Name |
5-methyl-1H-pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-5(3-8)7-6-4/h2-3H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAZDIRRZHGKBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404265 | |
| Record name | 5-methyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3273-44-7 | |
| Record name | 5-methyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The study revealed that 1,1′-(butane-1,4-diyl)bis(5-methyl-1H-pyrazole-3-carbaldehyde) crystallizes in the monoclinic system with the space group P21/c. The unit cell dimensions are: a = 4.4260(9) Å, b = 14.502(4) Å, c = 11.455(3) Å, and β = 96.319(5)°. [] This information provides insights into the arrangement of molecules within the crystal lattice.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1307632.png)
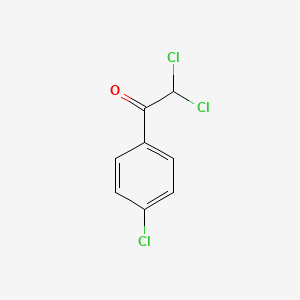
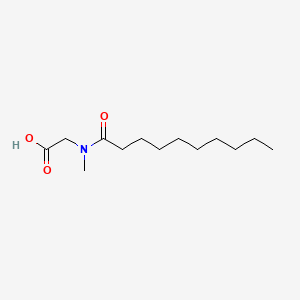
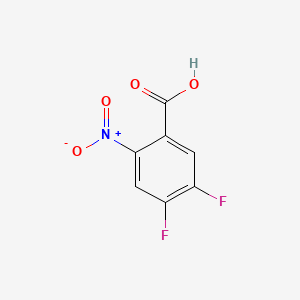
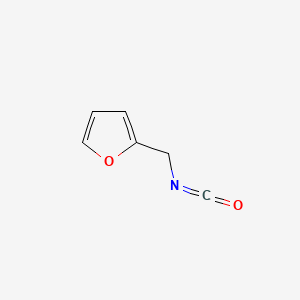
![4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde](/img/structure/B1307640.png)
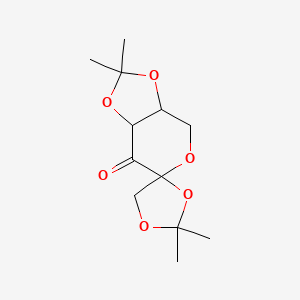
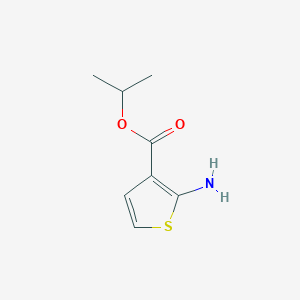
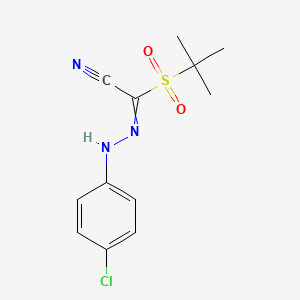
![2-((Z)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)-1-hydrazinecarbothioamide](/img/structure/B1307654.png)


![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-3-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307666.png)